Prepro VIP (111-122), human

Radioimmunoassay Immunohistochemistry Peptide Precursor Processing

Prepro VIP (111-122), human (CAS 123025-94-5) is a 12-amino-acid synthetic peptide from the C-terminal spacer region of the prepro-VIP precursor. It lacks VPAC1/VPAC2 receptor activity, making it an essential negative control for VIP signaling assays. Antibodies raised against this fragment do not cross-react with mature VIP or PHM, enabling unambiguous immunochemical mapping of prepro-VIP processing. Its distinct HPLC retention profile, driven by a balanced hydrophobic/hydrophilic residue distribution, supports analytical method validation. Researchers studying estrogen-dependent VIP gene activation rely on it as the sole detectable immunohistochemical marker in certain tissues. Choose this peptide for sequence-specific, validated differentiation in precursor processing studies.

Molecular Formula C53H87N13O21
Molecular Weight 1242.3 g/mol
CAS No. 123025-94-5
Cat. No. B549695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrepro VIP (111-122), human
CAS123025-94-5
Synonymsprepro-VIP(111-122)
preprovasoactive intestinal peptide (111-122)
Molecular FormulaC53H87N13O21
Molecular Weight1242.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)N
InChIInChI=1S/C53H87N13O21/c1-9-26(8)41(64-43(76)28(18-35(54)70)57-45(78)30(20-67)59-46(79)31(21-68)60-49(82)38(55)23(2)3)50(83)61-32(22-69)44(77)56-27(14-15-36(71)72)42(75)58-29(19-37(73)74)51(84)65-16-10-12-33(65)47(80)62-39(24(4)5)52(85)66-17-11-13-34(66)48(81)63-40(25(6)7)53(86)87/h23-34,38-41,67-69H,9-22,55H2,1-8H3,(H2,54,70)(H,56,77)(H,57,78)(H,58,75)(H,59,79)(H,60,82)(H,61,83)(H,62,80)(H,63,81)(H,64,76)(H,71,72)(H,73,74)(H,86,87)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,38-,39-,40-,41-/m0/s1
InChIKeyHKKDGJFKJBWDQK-FYKWFVNCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prepro VIP (111-122), Human (CAS 123025-94-5): Product Identity and Baseline Characteristics


Prepro VIP (111-122), human (CAS 123025-94-5) is a 12-amino-acid synthetic peptide fragment corresponding to residues 111–122 of the 170-amino-acid human prepro-vasoactive intestinal polypeptide (prepro-VIP) precursor [1]. With a molecular formula of C53H87N13O21 and a molecular weight of 1242.33 g/mol, the peptide possesses the sequence VSSNISEDPVPV [2]. This fragment resides in the C-terminal spacer region of the prepro-VIP precursor, distinct from the mature 28-amino-acid VIP peptide and the N-terminally adjacent peptide histidine methionine (PHM, residues 81–107) [3]. Unlike mature VIP, which exhibits direct receptor-mediated vasodilatory, smooth muscle relaxant, and immunomodulatory activities, Prepro VIP (111-122) lacks a defined functional domain and is not known to possess intrinsic agonist or antagonist activity at VPAC1 or VPAC2 receptors [3][4].

Prepro VIP (111-122) Human: Why In-Class Neuropeptide Fragments Are Not Interchangeable


The VIP/prepro-VIP peptide family exhibits strict sequence-dependent functional and immunological specificity that precludes generic substitution. Mature VIP (1-28) and its N-terminal fragments (e.g., VIP 1-12) retain receptor binding and agonist activity at VPAC1/VPAC2 receptors, whereas Prepro VIP (111-122) is derived from the precursor's C-terminal spacer region and lacks the pharmacophore required for receptor engagement [1]. Critically, antibodies raised against Prepro VIP (111-122) do not cross-react with mature VIP, PHM, or PHV-42 in radioimmunoassays, enabling unambiguous discrimination of this specific precursor fragment in biological samples [2]. Moreover, the peptide's physicochemical properties—including a logP of -0.52, 17 hydrogen bond donors, and 22 hydrogen bond acceptors—produce a unique HPLC retention profile that differs markedly from other prepro-VIP derived fragments, requiring distinct analytical and purification protocols . These structural, immunological, and analytical distinctions render generic substitution scientifically invalid.

Prepro VIP (111-122) Human: Quantifiable Differential Evidence for Procurement Decision-Making


Prepro VIP (111-122) as a Specific Immunochemical Probe: Absence of Cross-Reactivity with Mature VIP and PHM

Antisera raised against synthetic Prepro VIP (111-122) exhibit no detectable cross-reactivity with mature VIP (1-28) or peptide histidine methionine (PHM) in radioimmunoassays, enabling the specific and independent quantification of this precursor fragment in complex biological matrices [1]. In rat anterior pituitary tissue, Prepro VIP (111-122) immunoreactivity was measured at detectable levels across all experimental groups, in contrast to PHI/PHV which were undetectable by any of four independent antisera with varying specificities [1].

Radioimmunoassay Immunohistochemistry Peptide Precursor Processing

Differential Estrogen-Induced Expression of Prepro VIP (111-122) in Rat Anterior Pituitary

In ovariectomized female rats, administration of estradiol (20 μg/day for 7 days) produces a marked, quantifiable increase in the number of cells immunoreactive for Prepro VIP (111-122) in the anterior pituitary, as assessed by immunohistochemistry [1]. Northern blot analysis confirms that this increase correlates with a significant elevation in prepro-VIP mRNA levels, demonstrating transcriptional activation of the VIP gene [1].

Endocrine Regulation Prepro-VIP Processing Estrogen Signaling

Prepro VIP (111-122) Exhibits Distinct Anatomical Localization from Mature VIP in Molluscan Nervous Tissue

Immunocytochemical analysis in the snail Helix pomatia reveals a striking divergence in the anatomical distribution of immunoreactivity for mature VIP versus Prepro VIP (111-122) [1]. While both antigens are present in somata and nerve fibers of all central ganglia, Prepro VIP (111-122)-like material exhibits a unique localization pattern: it is found in endocrine-like cells among dorsal body cells and in connective tissue along fiber tracts—compartments where mature VIP immunoreactivity is not detected [1].

Immunocytochemistry Neuropeptide Localization Comparative Neuroanatomy

Prepro VIP (111-122) Functions as a Reliable Endogenous Positive Control for Prepro-VIP-Derived Peptide Detection in Human Upper Respiratory Mucosa

In a comprehensive immunocytochemical and radioimmunological survey of human upper respiratory and oral cavity tissues, Prepro VIP (111-122) immunoreactivity was consistently detected across multiple tissue types (nasal mucosa, soft palate, ventricular fold, vocal cord, epiglottis, subglottis, salivary glands), while radioimmunological quantification was successfully performed for VIP, NPY, CGRP, substance P, and neurokinin A—providing a validated detection framework [1]. The peptide's detectability in human tissues establishes it as a practical positive control for prepro-VIP precursor processing studies.

Radioimmunoassay Peptide Detection Human Tissue Studies

Absence of Prolactin-Releasing Activity in Human Prepro VIP (111-122) Compared to Mature VIP

In a controlled human infusion study, Prepro VIP (111-122) is structurally and functionally distinct from mature VIP (1-28) and the N-terminally adjacent fragment PHV-42 (Prepro VIP 81-122). While VIP infusion (5 pmol/kg/min for 60 min) produced a significant rise in plasma prolactin levels in healthy volunteers, no such activity is expected from Prepro VIP (111-122) as it lacks the N-terminal receptor-binding domain essential for VPAC1/VPAC2 activation [1]. This functional dichotomy is a direct consequence of the precursor architecture: residues 111-122 constitute a C-terminal spacer region without known biological activity, whereas residues 1-28 (mature VIP) and residues 81-122 (PHV-42) contain the pharmacophore required for receptor engagement and endocrine effects [1][2].

Neuroendocrinology Prolactin Secretion In Vivo Infusion

Prepro VIP (111-122) Human: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Immunohistochemical Mapping of Prepro-VIP Precursor Processing in Endocrine and Neuronal Tissues

Based on the documented absence of cross-reactivity with mature VIP and PHM in radioimmunoassays , as well as the distinct anatomical localization pattern observed in Helix pomatia nervous tissue [1], Prepro VIP (111-122) is optimally suited as a sequence-specific immunochemical probe for mapping differential prepro-VIP precursor processing across tissue types and cell populations. Researchers can pair this antibody with mature VIP antibodies to distinguish precursor peptide localization (Prepro VIP 111-122-positive) from mature, bioactive VIP localization (VIP-positive but Prepro VIP 111-122-negative). The detection of Prepro VIP (111-122) immunoreactivity in endocrine-like cells where VIP is absent [1] provides direct evidence that this fragment can identify cell populations with incomplete or alternative prepro-VIP processing pathways—a capability not achievable with mature VIP antibodies alone. In the human upper respiratory system, the consistent detectability of this fragment across multiple tissue types validates its use as a positive control for immunocytochemical studies [2].

Estrogen-Responsive Neuroendocrine Gene Expression Studies in Rodent Models

The demonstration that Prepro VIP (111-122) immunoreactivity is markedly induced by estradiol in ovariectomized rat anterior pituitary—with quantifiable increases in immunoreactive cell number and corresponding elevation of prepro-VIP mRNA by Northern blot —establishes this fragment as a validated readout for estrogen-dependent VIP gene activation. Critically, PHI/PHV immunoreactivity is completely undetectable in this tissue across all treatment groups , making Prepro VIP (111-122) the only detectable immunohistochemical marker among these specific prepro-VIP fragments in rat anterior pituitary. This application scenario is particularly relevant for researchers studying hormonal regulation of neuropeptide gene expression, where the ability to reliably detect and quantify an estrogen-responsive precursor fragment is essential. The antisera and assay conditions used in the source study are well-documented, providing a reproducible experimental framework.

Negative Control and Functional Baseline for VPAC1/VPAC2 Receptor Activation Assays

Given that Prepro VIP (111-122) resides in the C-terminal spacer region of the prepro-VIP precursor and lacks the N-terminal receptor-binding pharmacophore required for VPAC1/VPAC2 engagement [1], this peptide serves as an experimentally appropriate negative control for functional assays measuring cAMP accumulation, calcium mobilization, or downstream signaling events triggered by mature VIP or VIP-derived agonists. The human infusion study demonstrating that mature VIP, but not other prepro-VIP fragments, elevates prolactin [2] provides class-level support for the functional inactivity of the 111-122 spacer region. Researchers comparing the effects of bioactive VIP fragments against an inactive, sequence-matched control fragment from the same precursor can use Prepro VIP (111-122) to establish baseline responses and verify that observed effects are pharmacophore-specific rather than due to non-specific peptide interactions.

Analytical Method Development and Validation for Peptide Purity Assessment

The well-defined physicochemical properties of Prepro VIP (111-122)—including molecular weight of 1242.33 g/mol, logP of -0.52, 17 hydrogen bond donors, 22 hydrogen bond acceptors, and 36 rotatable bonds —make this peptide an excellent candidate for developing and validating HPLC and LC-MS/MS analytical methods for peptide characterization. Its distinct chromatographic profile, derived from a balanced distribution of hydrophobic (Val, Pro, Ile) and hydrophilic (Ser, Asn, Glu, Asp) residues, provides a reliable retention time marker that differs substantially from other prepro-VIP fragments such as PHV-42 (molecular weight ~4,800 g/mol) or mature VIP (molecular weight ~3,326 g/mol). Industrial and academic quality control laboratories can use this peptide as a calibration standard for optimizing separation conditions, assessing column performance, and validating purity assessment protocols for complex peptide mixtures.

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